![molecular formula C14H20N2O3S2 B2951863 Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone CAS No. 1097086-20-8](/img/structure/B2951863.png)
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been found to be effective in targeting B-cell receptor signaling and inhibiting the growth of cancer cells.
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are often designed to optimize these properties, resulting in better bioavailability .
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has several advantages for use in lab experiments. It is highly selective for inhibiting B-cell receptor signaling and has a favorable pharmacokinetic profile. However, its limited solubility in water and low overall yield in the synthesis process can be a limitation for its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also associated with dysregulated B-cell receptor signaling. Another direction is in the development of combination therapies with other chemotherapeutic agents to improve the efficacy of cancer treatment. Additionally, further optimization of the synthesis process and pharmacokinetic properties of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can lead to the development of more potent and selective inhibitors.
Conclusion:
In conclusion, Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a promising small molecule inhibitor that has shown potential for the treatment of B-cell malignancies. Its selective inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells make it a valuable tool for cancer research. Further research and development of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can lead to the development of more effective cancer therapies and potential applications in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone involves a multistep process that starts with the reaction of 2-chloroethylamine hydrochloride with pyrrolidine to form N-(pyrrolidin-1-yl)ethylamine. This intermediate is then reacted with 1-(thiophen-2-ylsulfonyl)piperidin-2-one to form Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been found to be highly selective for inhibiting B-cell receptor signaling and inducing apoptosis in cancer cells. In preclinical studies, Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has shown promising results in inhibiting the growth of cancer cells and improving the survival rate of animal models.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(15-8-3-4-9-15)12-6-1-2-10-16(12)21(18,19)13-7-5-11-20-13/h5,7,11-12H,1-4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQQXTVBNWOWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.